N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide
CAS No.:
Cat. No.: VC8669026
Molecular Formula: C17H14BrNO4
Molecular Weight: 376.2 g/mol
* For research use only. Not for human or veterinary use.
![N-(7-(4-Bromobenzoyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide -](/images/structure/VC8669026.png)
Molecular Formula | C17H14BrNO4 |
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Molecular Weight | 376.2 g/mol |
IUPAC Name | N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
Standard InChI | InChI=1S/C17H14BrNO4/c1-10(20)19-14-9-16-15(22-6-7-23-16)8-13(14)17(21)11-2-4-12(18)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,19,20) |
Standard InChI Key | ZCNMCMKOFQQHHO-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2 |
Canonical SMILES | CC(=O)NC1=CC2=C(C=C1C(=O)C3=CC=C(C=C3)Br)OCCO2 |
Structural and Molecular Features
Core Architecture
The compound’s structure integrates three key components:
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A 2,3-dihydrobenzo[b][1, dioxin ring system, which provides rigidity and influences electronic properties.
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A 4-bromobenzoyl group at position 7, introducing halogen-mediated steric and electronic effects .
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An acetamide substituent at position 6, offering hydrogen-bonding capabilities critical for target engagement.
The IUPAC name, N-[7-(4-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide, reflects this arrangement .
Spectroscopic and Computational Data
Key identifiers include:
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InChIKey:
ZCNMCMKOFQQHHO-UHFFFAOYSA-N
, confirming stereochemical uniqueness. -
Exact Mass: 375.0106 g/mol , with isotopic patterns dominated by bromine (⁷⁹Br/⁸¹Br) .
Computational analyses predict a logP of ~1.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 64.6 Ų, suggesting permeability across biological membranes .
Synthesis and Characterization
Analytical Validation
Post-synthesis, structural confirmation relies on:
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¹H/¹³C NMR: Peaks at δ 2.1 ppm (acetamide methyl) and δ 165–170 ppm (carbonyl carbons) .
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HPLC-MS: Retention time alignment with theoretical mass (m/z 376.2 for [M+H]⁺) .
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X-ray Crystallography: Resolving the dihydrobenzodioxin ring’s chair conformation .
Application Area | Rationale | Challenges |
---|---|---|
Anti-inflammatory Agents | COX-2 inhibition potential | Selectivity over COX-1 |
Anticancer Therapeutics | Bromine’s role in DNA intercalation | Toxicity profiling |
Photodynamic Therapy | Benzodioxin’s electron-rich structure for photosensitization | Stability under UV light |
Comparative Analysis with Structural Analogs
Substituent Effects
The 4-bromobenzoyl group enhances lipophilicity and target affinity compared to nitro or acrylic acid derivatives .
Future Research Directions
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